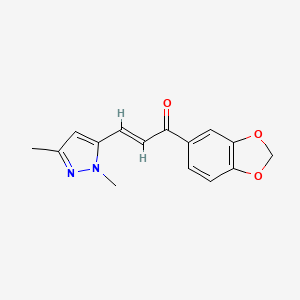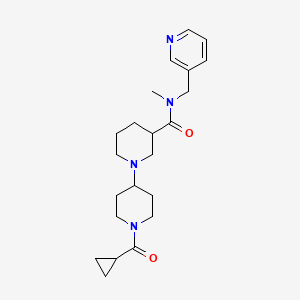![molecular formula C18H23FN4O B5498646 {3-(4-fluorobenzyl)-1-[4-(methylamino)pyrimidin-2-yl]piperidin-3-yl}methanol](/img/structure/B5498646.png)
{3-(4-fluorobenzyl)-1-[4-(methylamino)pyrimidin-2-yl]piperidin-3-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-(4-fluorobenzyl)-1-[4-(methylamino)pyrimidin-2-yl]piperidin-3-yl}methanol, also known as FMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, neuroscience, and drug discovery. FMP belongs to the class of piperidine-based compounds and has a unique chemical structure that makes it an attractive target for research.
作用機序
The mechanism of action of {3-(4-fluorobenzyl)-1-[4-(methylamino)pyrimidin-2-yl]piperidin-3-yl}methanol involves its binding to the dopamine D3 receptor, which is a G-protein coupled receptor that plays a critical role in the regulation of dopamine neurotransmission. This compound acts as a partial agonist of the dopamine D3 receptor, which means that it can activate the receptor to a certain extent but not to the same degree as the endogenous ligand dopamine. This compound has been shown to modulate the activity of the dopamine D3 receptor in a dose-dependent manner, which suggests that it has the potential to produce a range of effects depending on the dosage and duration of exposure.
Biochemical and physiological effects:
This compound has been shown to produce a range of biochemical and physiological effects depending on the dosage and duration of exposure. This compound has been shown to increase dopamine release in the striatum, which is a key brain region involved in the regulation of movement and reward. This compound has also been shown to decrease the release of glutamate, which is a key neurotransmitter involved in the regulation of learning and memory. This compound has been shown to have anti-inflammatory and anti-cancer properties, which suggests that it may have potential therapeutic applications in various inflammatory and cancer-related diseases.
実験室実験の利点と制限
One of the main advantages of {3-(4-fluorobenzyl)-1-[4-(methylamino)pyrimidin-2-yl]piperidin-3-yl}methanol is its high affinity and selectivity towards the dopamine D3 receptor, which makes it a potential candidate for the treatment of various neurological disorders. This compound has also been shown to have anti-inflammatory and anti-cancer properties, which makes it a potential candidate for the treatment of various inflammatory and cancer-related diseases. However, one of the main limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo. Another limitation of this compound is its potential for off-target effects, which can complicate the interpretation of experimental results.
将来の方向性
There are several future directions for research on {3-(4-fluorobenzyl)-1-[4-(methylamino)pyrimidin-2-yl]piperidin-3-yl}methanol. One direction is to investigate the potential therapeutic applications of this compound in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. Another direction is to investigate the potential therapeutic applications of this compound in various inflammatory and cancer-related diseases. Further studies are also needed to elucidate the precise mechanism of action of this compound and to identify potential off-target effects. Finally, the development of more efficient synthesis methods for this compound may facilitate its use in various research applications.
合成法
The synthesis of {3-(4-fluorobenzyl)-1-[4-(methylamino)pyrimidin-2-yl]piperidin-3-yl}methanol can be achieved through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4-fluorobenzyl bromide with 2-amino-4-methylpyrimidine in the presence of a base such as potassium carbonate to produce the intermediate 4-(4-fluorobenzyl)pyrimidin-2-amine. The second step involves the reaction of the intermediate with piperidine and formaldehyde in the presence of a reducing agent such as sodium borohydride to produce the final product, this compound.
科学的研究の応用
{3-(4-fluorobenzyl)-1-[4-(methylamino)pyrimidin-2-yl]piperidin-3-yl}methanol has been extensively studied for its potential applications in medicinal chemistry and drug discovery. This compound has been shown to have high affinity and selectivity towards the dopamine D3 receptor, which makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and addiction. This compound has also been shown to have anti-inflammatory and anti-cancer properties, which makes it a potential candidate for the treatment of various inflammatory and cancer-related diseases.
特性
IUPAC Name |
[3-[(4-fluorophenyl)methyl]-1-[4-(methylamino)pyrimidin-2-yl]piperidin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O/c1-20-16-7-9-21-17(22-16)23-10-2-8-18(12-23,13-24)11-14-3-5-15(19)6-4-14/h3-7,9,24H,2,8,10-13H2,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHRZDXILHSOFSI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1)N2CCCC(C2)(CC3=CC=C(C=C3)F)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-(aminocarbonyl)pyridin-2-yl]-4-(3-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5498564.png)
![2-[2-(2-chlorobenzyl)-4-morpholinyl]-2-oxo-1-(3-pyridinyl)ethanone](/img/structure/B5498572.png)
![N-cyclopropyl-1'-[(5-fluoropyridin-2-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5498588.png)

![1-tert-butyl-4-{[methyl(1-methyl-6-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]methyl}-2-pyrrolidinone](/img/structure/B5498602.png)
![N-cyclopropyl-1'-[(4-methylpyridin-3-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5498607.png)
![3-[(2-chlorobenzyl)thio]-6-(3-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5498609.png)
![3-(4-fluorophenyl)-7-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B5498623.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-iodobenzamide](/img/structure/B5498631.png)
![N~1~-(2-methylphenyl)-N~2~-[4-(3,3,3-trifluoropropyl)pyrimidin-2-yl]glycinamide](/img/structure/B5498639.png)
![4-ethyl-2-{[(2-methoxyphenyl)acetyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5498653.png)
![4-[2-(4-bromophenyl)-4-hydroxy-3-(4-nitrobenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]butanoic acid](/img/structure/B5498657.png)
![ethyl 1-[2-(2-chloro-5-methylphenoxy)ethyl]-4-piperidinecarboxylate hydrochloride](/img/structure/B5498660.png)
